![molecular formula C11H7Cl B13139019 1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
1-Chloro-1H-cyclobuta[de]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1H-cyclobuta[de]naphthalene is an aromatic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring, which is fused with a cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-1H-cyclobuta[de]naphthalene can be synthesized through organometallic methodologies. One common approach involves the reaction of 1,8-dilithionaphthalene with dichloromethane. Another method includes the reaction of 1,8-bis(iodomagnesio)naphthalene with methylene bis(toluene-p-sulphonate) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1H-cyclobuta[de]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-Chloro-1H-cyclobuta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1H-cyclobuta[de]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the aromatic ring structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets involved are still under investigation and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the cyclobutene ring.
2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine.
1-Bromonaphthalene: Contains a bromine atom instead of chlorine.
Uniqueness
1-Chloro-1H-cyclobuta[de]naphthalene is unique due to the presence of the cyclobutene ring fused with the naphthalene ring, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes. This unique structure makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H7Cl |
|---|---|
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chlorotricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C11H7Cl/c12-11-8-5-1-3-7-4-2-6-9(11)10(7)8/h1-6,11H |
Clé InChI |
MENZIAHJUVRKBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(C3=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


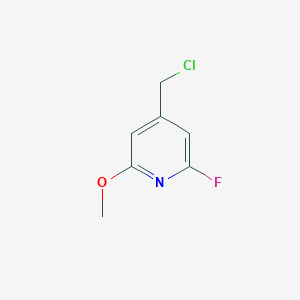
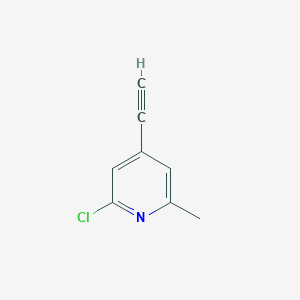

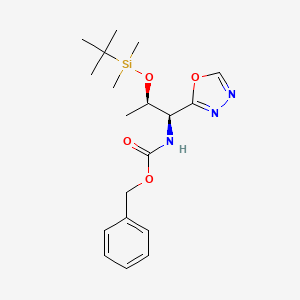


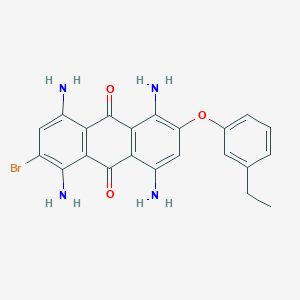
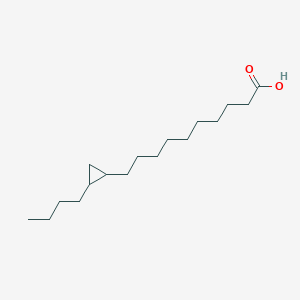
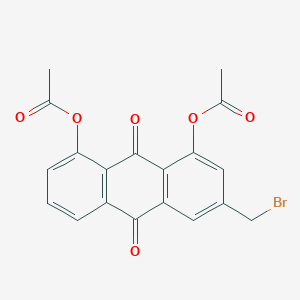
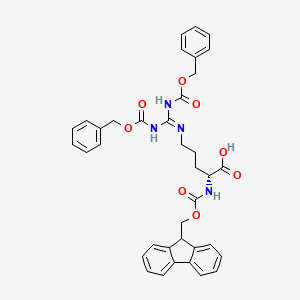

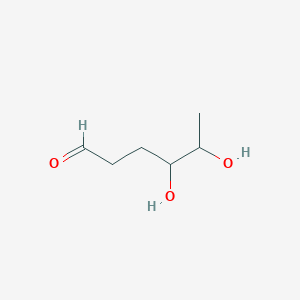
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

